N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a brominated pyrazole moiety attached to a phenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as trifluoracetic acid and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~4~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
N~4~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N4-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit oxidative phosphorylation and ATP exchange reactions, affecting energy metabolism in cells . The compound also acts as an inhibitor of liver alcohol dehydrogenase, impacting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar pyrazole-pyridine fused ring structure but differs in its substitution pattern and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different fused ring system and distinct pharmacological properties.
Uniqueness
N~4~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H17BrN6O |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17BrN6O/c1-12-7-16(17-9-21-25(2)18(17)23-12)19(27)24-15-5-3-13(4-6-15)10-26-11-14(20)8-22-26/h3-9,11H,10H2,1-2H3,(H,24,27) |
InChI Key |
DUYLNEKWWCUZOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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